Product packaging for 3,4-Difluoro-2-methoxyphenol(Cat. No.:CAS No. 158626-90-5)

3,4-Difluoro-2-methoxyphenol

Cat. No.: B126357
CAS No.: 158626-90-5
M. Wt: 160.12 g/mol
InChI Key: DRAJNEGYKGRZLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Structural and Chemical Significance of 3,4-Difluoro-2-methoxyphenol within Aromatic Fluorinated Compounds

The phenol (B47542) group provides a reactive handle for a variety of chemical transformations, such as etherification, esterification, and nucleophilic substitution, allowing for its integration into larger, more complex molecular frameworks. The adjacent methoxy (B1213986) group further modulates the electronic environment of the aromatic ring and can influence the conformation and binding properties of derivatives. This specific substitution pattern—vicinal difluoro atoms, a hydroxyl group, and a methoxy group—creates a unique electronic and steric environment, making this compound a valuable building block in synthetic chemistry. Its utility is evident in its role as a precursor for more complex molecules, such as in the synthesis of pharmaceutical intermediates. google.com

Below is a table detailing the key chemical properties of this compound.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 1399778-01-3
Molecular Formula C₇H₆F₂O₂
Molecular Weight 160.12 g/mol
Appearance Not specified in search results

Data sourced from publicly available chemical databases.

Historical Overview of Research on Phenolic and Methoxy-Substituted Fluorinated Aromatics

The investigation of fluorinated organic compounds has a rich history. Early research into ring-substituted aromatic fluorine compounds dates back to 1870. ugr.es However, it was not until the mid-20th century that the unique properties imparted by fluorine began to be systematically exploited in medicinal chemistry. A landmark example was the work on 9α-fluoro-hydrocortisone acetate, which demonstrated that fluorine substitution could significantly enhance the biological activity of a known compound. tandfonline.com This discovery catalyzed broader interest in synthesizing and studying fluorinated molecules. tandfonline.com

The development of new and more efficient fluorinating agents over the years has been critical to the expansion of this field. beilstein-journals.org Research into phenolic and methoxy-substituted aromatics has also been a long-standing area of interest. Methoxy-substituted phenoxyl radicals, for instance, have been studied to understand their generation, characterization, and kinetics, which is relevant to processes like paper photoyellowing. cdnsciencepub.com The synthesis of m-aryloxy phenols, which often involves methoxy-phenol precursors followed by demethylation, has been extensively explored for creating building blocks for pharmaceuticals and materials. mdpi.com

The convergence of these research streams—the study of fluorine's effects, the chemistry of phenols, and the influence of methoxy groups—has led to the investigation of compounds like this compound. The historical development of synthetic methods, such as the Ullmann coupling and nucleophilic aromatic substitution, has enabled chemists to construct these multi-substituted aromatic systems with increasing precision. mdpi.com

Current Research Trajectories and Future Outlook for this compound

Current research involving this compound and its derivatives is primarily situated within the domain of medicinal chemistry. The compound serves as a valuable intermediate for the synthesis of complex bioactive molecules. For example, it is a documented precursor in the preparation of N-(3,4-difluoro-2-(2-fluoro-4-iodophenylamino)-6-methoxyphenyl)-1-(2,3-dihydroxypropyl)cyclopropane-1-sulfonamide, a compound of interest in pharmaceutical development. google.com The presence of related building blocks, such as (3,4-Difluoro-2-methoxyphenyl)boronic acid, in chemical supplier catalogs further indicates the utility of the 3,4-difluoro-2-methoxyphenyl scaffold in synthetic campaigns, likely for creating novel drug candidates. bldpharm.com

The future outlook for this compound is intrinsically linked to the broader trends in drug discovery and materials science. The demand for metabolically robust molecules with fine-tuned electronic and steric properties remains high in the pharmaceutical industry. nih.govnumberanalytics.com The unique combination of functional groups in this compound allows it to serve as a versatile scaffold for generating libraries of compounds for screening against various biological targets. As our understanding of the role of fluorine in molecular design deepens, the strategic use of intermediates like this compound is expected to grow. researchgate.netrsc.org Its potential applications extend to agrochemicals and advanced materials, where the stability and specific properties conferred by the fluorinated phenolic structure could be highly advantageous. numberanalytics.com

The table below lists several related compounds, highlighting the chemical context in which the 3,4-Difluoro-2-methoxyphenyl moiety is explored.

Table 2: Related Difluoro-Methoxyphenyl Compounds in Chemical Research

Compound Name CAS Number Context/Application Reference
N-(3,4-difluoro-2-(2-fluoro-4-iodophenylamino)-6-methoxyphenyl)-1-(2,3-dihydroxypropyl)cyclopropane-1-sulfonamide Not Available Pharmaceutical intermediate synthesized from a 3,4-difluoro-2-methoxyphenyl derivative. google.com
2-(3,4-Difluoro-2-methoxyphenyl)acetic acid 1558274-26-2 Synthetic building block. nih.gov
(3,4-Difluoro-2-methoxyphenyl)boronic acid 905583-06-4 Reagent for cross-coupling reactions. bldpharm.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6F2O2 B126357 3,4-Difluoro-2-methoxyphenol CAS No. 158626-90-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-difluoro-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2O2/c1-11-7-5(10)3-2-4(8)6(7)9/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRAJNEGYKGRZLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3,4 Difluoro 2 Methoxyphenol and Its Precursors/derivatives

Established Synthetic Routes to 3,4-Difluoro-2-methoxyphenol

The synthesis of this compound, while not extensively detailed in publicly available literature, can be approached through several established synthetic strategies for polysubstituted aromatic compounds. These methods often involve the careful introduction of fluorine and oxygen-containing functional groups onto the benzene (B151609) ring.

Halogenation and Functional Group Interconversion Strategies

Halogenation is a fundamental transformation in organic synthesis, providing key intermediates for further functionalization. The introduction of fluorine can be achieved through various methods, including electrophilic and nucleophilic fluorination. Functional group interconversion (FGI) is a technique that involves the transformation of one functional group into another without altering the carbon skeleton. bldpharm.com This can include converting amines to fluorides via diazotization or hydroxyl groups to other functionalities. oakwoodchemical.comresearchgate.net

For the synthesis of this compound, a plausible route could involve the halogenation of a pre-functionalized methoxyphenol or a difluoroanisole intermediate. The precise sequence of halogenation, methoxylation, and hydroxylation steps is crucial for achieving the desired substitution pattern.

Table 1: Common Halogenation and Functional Group Interconversion Reagents

Reaction TypeReagent(s)Function
Electrophilic FluorinationSelectfluor® (F-TEDA-BF4)Introduces fluorine to an electron-rich aromatic ring.
Nucleophilic FluorinationPotassium Fluoride (B91410) (KF)Replaces a leaving group (e.g., -NO2, -Cl) with fluoride.
Diazotization-FluorinationNaNO2, HBF4Converts an amino group to a diazonium salt, which is then displaced by fluoride.
Functional Group InterconversionPBr3Converts a hydroxyl group to a bromide.

Directed Ortho Metalation (DoM) Approaches to Fluorinated Phenols

Directed Ortho Metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. matrixscientific.com This method utilizes a directing metalation group (DMG) to guide the deprotonation of the ortho-position by a strong base, typically an organolithium reagent. matrixscientific.com The resulting aryllithium species can then react with an electrophile to introduce a substituent at the ortho-position. matrixscientific.com

In the context of fluorinated phenols, the methoxy (B1213986) group can act as a DMG, directing lithiation to the adjacent position. matrixscientific.com Fluorine itself can also act as a directing group for ortho-metalation. rsc.org This approach offers high regioselectivity, which is often a challenge in classical electrophilic aromatic substitution reactions. matrixscientific.com

Table 2: Key Aspects of Directed Ortho Metalation

ComponentExampleRole
Directing Metalation Group (DMG)Methoxy (-OCH3), Amide (-CONR2)Coordinates with the organolithium reagent, directing deprotonation to the ortho-position. matrixscientific.com
Organolithium Reagentn-Butyllithium (n-BuLi)Acts as a strong base to deprotonate the aromatic ring. matrixscientific.com
ElectrophileTrimethyl borate (B1201080) (B(OMe)3)Reacts with the aryllithium intermediate to form a boronic acid.

Nucleophilic Aromatic Substitution (SNAr) in the Synthesis of Fluorinated Methoxy-Phenols

Nucleophilic aromatic substitution (SNAr) is a key reaction for introducing nucleophiles, such as methoxy groups, onto an aromatic ring. smolecule.com This reaction is facilitated by the presence of electron-withdrawing groups positioned ortho or para to a good leaving group (e.g., a halide or a nitro group). google.com The reaction proceeds through a Meisenheimer complex, a negatively charged intermediate that is stabilized by the electron-withdrawing substituents. google.com

For the synthesis of fluorinated methoxy-phenols, an SNAr reaction could involve the displacement of a leaving group on a difluorinated aromatic ring by a methoxide (B1231860) nucleophile. The fluorine atoms themselves can activate the ring towards nucleophilic attack, and their position relative to the leaving group will influence the reaction's feasibility and regioselectivity.

Synthesis of Key Intermediates Related to the this compound Scaffold

The synthesis of complex molecules often relies on the preparation of key building blocks or intermediates that can be further elaborated. For the this compound scaffold, boronic acids and anilines are crucial intermediates.

Preparation of (3,4-Difluoro-2-methoxyphenyl)boronic Acid and Related Boronic Esters

(3,4-Difluoro-2-methoxyphenyl)boronic acid is a valuable intermediate for introducing the 3,4-difluoro-2-methoxyphenyl moiety into molecules via cross-coupling reactions, most notably the Suzuki-Miyaura coupling. scbt.com

A common laboratory-scale synthesis of (3,4-Difluoro-2-methoxyphenyl)boronic acid involves the reaction of a corresponding aryl bromide with a strong base like n-butyllithium to generate an aryllithium species. This intermediate is then quenched with an electrophilic boron source, such as trimethyl borate, followed by acidic workup to yield the boronic acid. scbt.com Boronic esters can also be prepared, often using reagents like bis(pinacolato)diboron. tandfonline.com

Table 3: Synthesis of (3,4-Difluoro-2-methoxyphenyl)boronic Acid

StepReagentsPurpose
1. Lithiation1-Bromo-3,4-difluoro-2-methoxybenzene, n-ButyllithiumFormation of the aryllithium intermediate.
2. BorylationTrimethyl borate (B(OMe)3)Introduction of the borate ester.
3. HydrolysisAcidic workup (e.g., HCl)Conversion of the borate ester to the boronic acid.

Synthesis of Fluorinated Methoxyanilines and Related Anilino-Substituted Phenols

Fluorinated methoxyanilines, such as 3,4-Difluoro-2-methoxyaniline, are important precursors for the synthesis of various biologically active compounds. oakwoodchemical.com These anilines can be prepared through several synthetic routes, often involving the reduction of a corresponding nitro compound or the amination of an aryl halide.

The synthesis of anilino-substituted phenols can be achieved through methods like the Buchwald-Hartwig amination, which allows for the coupling of an aryl halide with an amine in the presence of a palladium catalyst. Alternatively, nucleophilic aromatic substitution of a suitably activated aryl halide with an aminophenol can also be employed. The synthesis of meta-functionalized anilines and phenols can be particularly challenging, often requiring specific catalytic systems. rsc.org A novel microwave-assisted, catalyst-free method has been reported for the synthesis of substituted anilines and phenols from activated aryl halides, offering a greener alternative.

Emerging Synthetic Technologies and Green Chemistry Approaches for this compound Synthesis

Catalytic Methods in Fluorophenol Synthesis

Modern organic synthesis emphasizes the use of catalytic methods to improve efficiency, selectivity, and environmental compatibility. Several catalytic strategies have been developed for the synthesis of fluorophenols and their derivatives.

One innovative approach involves a direct catalytic ring expansion of indanones and 2-cyclopentenones to generate o-fluoronaphthols and o/p-fluorophenols. rsc.orgnih.gov This method utilizes Bromodifluoro(trimethylsilyl)methane (TMSCF₂Br) which uniquely serves multiple roles: as a difluorocarbene (:CF₂) source, a TMS transfer agent, and a source of bromide and fluoride ions that catalyze the multi-step sequence of enolization, difluorocyclopropanation, desilylation, ring-opening, defluorination, and finally, aromatization to yield the fluorinated phenol (B47542) product. rsc.orgnih.govresearchgate.net

Copper-catalyzed reactions are also prominent in phenol synthesis. The Ullmann condensation, for example, can be used to form diaryl ethers from a phenol and an aryl halide, which can subsequently be deprotected to yield the desired phenol derivative. mdpi.com For instance, the synthesis of p-fluorophenol can be achieved through the alkaline hydrolysis of p-bromofluorobenzene in the presence of a copper-containing catalyst at elevated temperature and pressure. wipo.int

Additionally, Lewis acids like aluminum chloride have been employed as catalysts in the final deprotection step of a multi-step synthesis. tandfonline.com In this strategy, a phenol is first protected with bulky groups (e.g., tert-butyl) to direct fluorination to a specific position. The subsequent removal of these protecting groups is catalyzed by AlCl₃ to afford the final fluorophenol. tandfonline.com

Catalytic MethodSubstrate(s)Catalyst SystemProduct TypeReference(s)
Ring ExpansionIndanones, 2-CyclopentenonesTMSCF₂Bro/p-Fluorophenols rsc.org, nih.gov, researchgate.net
Hydrolysisp-BromofluorobenzeneCopper-containing catalystp-Fluorophenol wipo.int
Deprotectiontert-ButylfluorophenolsAluminum ChlorideFluorophenols tandfonline.com
Ullmann Condensation3-Methoxyphenol, 3-BromanisoleCopper catalystDiaryl ether (Phenol precursor) mdpi.com

One-Pot Synthetic Strategies for Analogous Fluorinated Phenols

One-pot syntheses, where multiple reaction steps are performed in a single reactor without isolating intermediates, offer significant advantages in terms of reduced waste, time, and cost. Several such strategies have been developed for preparing fluorinated phenols and related structures.

One strategy establishes the synthesis of polysubstituted phenols through a one-pot Robinson annulation of α,β-unsaturated ketones with α-fluoro-β-ketoesters. acs.org This is followed by an in-situ dehydrofluorination and tautomerization to form the aromatic phenol ring. acs.org A similar Robinson annulation-based, one-pot sequence has been used to convert β-ketoesters and chalcones into fluorinated cyclohexenones, which are direct precursors to phenols via aromatization. mdpi.com

Another effective one-pot method involves the trifluoromethanesulfonic acid-catalyzed condensation of trifluoromethyl-activated ketones with simple phenols (catechol, resorcinol, etc.) to produce fluorinated bisphenols and tetraphenols in good yields under mild conditions. tandfonline.com

A different approach to fluorinated aromatic compounds utilizes a one-pot sequence involving benzyne (B1209423) intermediates. publish.csiro.au Starting from 2-(trialkylsilyl)phenols, the process includes nonaflation of the phenol, subsequent benzyne generation, and finally, nucleophilic fluorination of the benzyne intermediate to yield the target aryl fluoride. publish.csiro.au

One-Pot StrategyKey ReactionsSubstratesProductReference(s)
Robinson AnnulationAnnulation, Dehydrofluorination, Tautomerizationα,β-Unsaturated ketones, α-Fluoro-β-ketoestersPolysubstituted Phenols acs.org
CondensationSuperacid-catalyzed condensationTrifluoroacetophenones, BisphenolsFluorinated Bisphenols and Tetraphenols tandfonline.com
Benzyne ChemistryNonaflation, Benzyne Generation, Nucleophilic Fluorination2-(Trialkylsilyl)phenolsFluorinated Aryl Fluorides publish.csiro.au
Fluorination/CyclizationFluorination, Dehydration/Cyclization1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-diones3-Fluoroflavones (Fluorinated Phenolic derivatives) researchgate.net

Chiral Synthesis and Enantioselective Approaches to this compound Derivatives

The synthesis of enantiomerically pure derivatives of this compound is crucial for applications where specific stereochemistry is required. Methodologies to achieve this include the separation of racemates, the use of chiral starting materials (chiral pool synthesis), and asymmetric catalysis.

A patented process for preparing the (R)- and (S)- enantiomers of N-(3,4-difluoro-2-(2-fluoro-4-iodophenylamino)-6-methoxyphenyl)-1-(2,3-dihydroxypropyl)cyclopropane-1-sulfonamide highlights these strategies. google.com An initial achiral synthesis produces a racemic mixture of the enantiomers, which are then separated using chiral High-Performance Liquid Chromatography (HPLC). google.com The patent also outlines enantioselective synthetic routes. One proposed pathway involves Sharpless asymmetric dihydroxylation of an allyl-substituted precursor to introduce the chiral diol functionality. google.com Another approach utilizes enantiomerically pure starting materials, such as (S)-(-)-glycidol, to build the desired (R)-enantiomer of the final product, demonstrating a chiral pool strategy. google.com

Organocatalysis offers another powerful tool for enantioselective synthesis. For example, a one-pot fluorination and organocatalytic Robinson annulation sequence, promoted by cinchona alkaloid-derived primary amines, has been developed for the asymmetric synthesis of 6-fluorocyclohex-2-en-1-ones and 4,6-difluorocyclohex-2-en-1-ones. mdpi.com These reactions proceed in good to excellent yields with high diastereoselectivity (up to 20:1 dr) and outstanding enantioselectivity (up to 99% ee). mdpi.com The resulting chiral fluorinated cyclohexenones are valuable intermediates that can be converted to chiral fluorinated phenolic compounds.

Asymmetric StrategyKey MethodExample ApplicationEnantioselectivityReference(s)
Racemate ResolutionChiral HPLCSeparation of (R/S)-sulfonamide derivativesN/A (Separation) google.com
Asymmetric CatalysisSharpless Asymmetric DihydroxylationSynthesis of a chiral diol precursorProposed method google.com
Asymmetric CatalysisOrganocatalysis (Cinchona alkaloid amine)Asymmetric Robinson annulation for fluorocyclohexenonesUp to 99% ee mdpi.com
Chiral Pool SynthesisUse of Chiral Starting MaterialUse of (S)-(-)-glycidol to synthesize an (R)-sulfonamide derivativeHigh (transferred from starting material) google.com

Advanced Spectroscopic Characterization and Structural Elucidation of 3,4 Difluoro 2 Methoxyphenol and Its Analogues

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups and probing the conformational landscape of 3,4-Difluoro-2-methoxyphenol.

The FT-IR spectrum of a related compound, 2-chloro-5-fluoro phenol (B47542), was recorded using a BRUKER IFS 66V spectrometer, and the FT-Raman spectrum was obtained with an FRA-106 Raman module. nih.gov For phenolic compounds, the hydroxyl (O-H) stretching vibration is a key diagnostic feature. In matrix-isolated meta-fluorophenol, the ν(OH) band appears around 3638–3631 cm⁻¹ in an argon matrix and at 3618 cm⁻¹ in a nitrogen matrix. mdpi.com These values are consistent with other substituted phenols where the OH group is not involved in intramolecular hydrogen bonding. mdpi.com In the case of o-methoxyphenol, the OH stretch frequency shows a significant redshift of about 60 cm⁻¹ compared to its meta and para isomers, indicating a strong intramolecular hydrogen bond. researchgate.net

The carbon-fluorine (C-F) stretching vibrations in fluorinated aromatic compounds typically appear in the 1360-1000 cm⁻¹ region, with the exact frequency being sensitive to the positions of adjacent substituents. nih.govaip.org For instance, in para-fluorophenol, strong absorptions in the 1100–1400 cm⁻¹ range are observed, which are strongly coupled modes. rsc.org The presence of the methoxy (B1213986) group introduces characteristic C-O stretching bands. In guaiacol (B22219) (2-methoxyphenol), these are observable in its infrared spectrum. nist.gov The aromatic ring itself gives rise to characteristic C=C stretching vibrations within the 1400-1600 cm⁻¹ range and C-H stretching vibrations above 3000 cm⁻¹.

Table 1: Typical Infrared Absorption Frequencies for Functional Groups in Substituted Phenols

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)References
O-HStretching (free)3610 - 3645 mdpi.comrsc.org
O-HStretching (H-bonded)Lower frequency shift researchgate.net
C-HAromatic Stretching> 3000 nist.gov
C=CAromatic Stretching1400 - 1600 nih.gov
C-FStretching1000 - 1360 nih.govaip.org
C-OMethoxy Stretching~1250 nist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is arguably the most powerful tool for the definitive structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

¹H NMR and ¹³C NMR Chemical Shift Analysis

The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons. For phenols, the hydroxyl proton signal can be found in a broad range, typically between 4-7 ppm, and its exact position is sensitive to solvent, concentration, and temperature. libretexts.org Aromatic protons in phenols resonate in the 7-8 ppm region. libretexts.org Protons on a carbon adjacent to the hydroxyl group are deshielded and appear around 3.4-4.5 ppm. libretexts.org The methoxy group protons (-OCH₃) are expected to appear as a singlet further upfield.

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The chemical shifts are spread over a much wider range (0-220 ppm) compared to ¹H NMR. oregonstate.edu Carbons attached to electronegative atoms like oxygen and fluorine will be significantly deshielded (shifted to higher ppm values). The carbon of the methoxy group is typically found in the 55-65 ppm range. Aromatic carbons resonate between 110-170 ppm. oregonstate.edu The carbon atom directly bonded to the hydroxyl group will have a chemical shift in the higher end of this range. The presence of fluorine atoms will further influence the chemical shifts of the carbons they are attached to and their neighbors through coupling.

While specific ¹H and ¹³C NMR data for this compound were not found, data for related compounds like (3,4-Difluoro-2-methoxyphenyl)boronic acid is available, which can provide insights into the expected chemical shifts in the aromatic region. bldpharm.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

NucleusFunctional GroupPredicted Chemical Shift (ppm)Notes
¹HPhenolic -OH4.0 - 7.0Broad singlet, position variable
¹HAromatic -H6.5 - 8.0Splitting patterns depend on coupling with fluorine and other protons
¹HMethoxy -OCH₃3.5 - 4.0Singlet
¹³CC-OH140 - 160Deshielded
¹³CC-F140 - 165Shows C-F coupling
¹³CC-H (Aromatic)110 - 130Shows C-F coupling
¹³CC-OCH₃110 - 130
¹³CMethoxy -OCH₃55 - 65

¹⁹F NMR for Fluorine Environment Characterization

¹⁹F NMR is a crucial technique for organofluorine compounds. Since ¹⁹F has a nuclear spin of 1/2 and a high natural abundance, it provides sharp signals over a wide chemical shift range. The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment of the fluorine atoms. acs.org For this compound, two distinct signals are expected for the two non-equivalent fluorine atoms at the C3 and C4 positions. The coupling between these fluorine atoms and with neighboring protons will provide valuable structural information. For example, in a study of fluorinated phenol derivatives, the ¹⁹F NMR spectra of 2,4-difluorophenol (B48109) showed distinct resonances for the two fluorine atoms. nih.gov

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity

2D NMR experiments are essential for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and establishing the connectivity of the molecule. youtube.com

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. github.io In this compound, COSY would show correlations between the aromatic protons, helping to determine their relative positions on the ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate the chemical shifts of protons with the carbons they are directly attached to (one-bond ¹H-¹³C coupling). youtube.comgithub.io This allows for the direct assignment of carbon signals based on their attached protons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides the molecular weight of the compound and information about its structure through the analysis of its fragmentation pattern. The molecular ion peak (M⁺) in the mass spectrum of this compound would confirm its molecular formula (C₇H₆F₂O₂).

Phenols typically exhibit a strong molecular ion peak due to the stability of the aromatic ring. whitman.edu Common fragmentation pathways for phenols include the loss of a hydrogen atom (M-1) and the loss of a carbon monoxide molecule (M-28). whitman.edu For fluorinated aromatic compounds, the loss of HF (M-20) is a common fragmentation process. researchgate.net The presence of the methoxy group can lead to the loss of a methyl radical (M-15) or a formaldehyde (B43269) molecule (M-30). The specific fragmentation pattern of this compound would be a unique fingerprint resulting from the interplay of these different functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. Phenols exhibit characteristic absorption bands in the UV region arising from π→π* transitions of the aromatic ring. nih.gov The primary and secondary absorption bands of phenol are influenced by the nature and position of substituents on the ring. nih.gov Electron-donating groups like hydroxyl and methoxy groups, and electron-withdrawing groups like fluorine, will cause shifts in the absorption maxima (λ_max). ucc.edu.gh The electronic spectra of substituted phenols can be complex due to the interplay of inductive and resonance effects of the substituents. ucc.edu.ghacs.org Computational methods like Time-Dependent Density Functional Theory (TD-DFT) are often used to simulate and interpret the experimental UV-Vis spectra of substituted phenols. nih.gov For this compound, the UV-Vis spectrum is expected to show characteristic absorptions related to the substituted benzene (B151609) ring, with the exact positions of the bands determined by the combined electronic effects of the two fluorine atoms, the hydroxyl group, and the methoxy group.

X-ray Crystallography for Solid-State Structure Determination of Related Compounds

While a definitive crystal structure for this compound has not been reported in the reviewed literature, X-ray crystallographic studies of structurally related compounds provide significant insights into the molecular geometry, intermolecular interactions, and packing arrangements that are likely to influence the solid-state architecture of this and similar molecules. The analysis of these analogues, which share key functional groups such as fluorophenolic and methoxyphenolic moieties, is crucial for deducing the structural characteristics of this compound.

A particularly relevant analogue is N′-(3,5-Difluoro-2-hydroxybenzylidene)-4-methylbenzohydrazide, which contains a 3,5-difluoro-2-hydroxyphenyl group. researchgate.net The study of this molecule reveals key details about the interplay of the hydroxyl, fluoro, and methoxy groups in the solid state.

Further structural information can be gleaned from larger molecules that incorporate a difluoro-methoxy-phenyl subunit. For instance, the crystal structures of (2E)-3-(4-benzyloxyphenyl)-1-(4,4''-difluoro-5'-methoxy-1,1':3',1''-terphenyl-4'-yl)prop-2-en-1-one researchgate.net and (2E)-3-(biphenyl-4-yl)-1-(4,4''-difluoro-5'-methoxy-1,1':3',1''-terphenyl-4'-yl)prop-2-en-1-one have been determined. researchgate.net Although these are significantly larger and more complex molecules, the crystallographic data for the difluorinated methoxyphenyl portion offers valuable information on bond lengths, angles, and conformations.

The solid-state structure of a nickel(II) complex with bis(2-methoxy-4-nitrophenolato) ligands also provides comparative data for a methoxyphenol derivative, illustrating how the presence of a different electron-withdrawing group (nitro instead of fluoro) affects the crystal packing. rsc.org Similarly, the crystal structure of (E)-2-methoxy-6-(((3-(trifluoromethyl)phenyl)imino)methyl)phenol offers insights into the solid-state behavior of a methoxyphenol derivative with a trifluoromethyl group. acs.org

The crystallographic data for these related compounds are summarized in the following tables to facilitate comparison.

Compound NameCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Reference
N′-(3,5-Difluoro-2-hydroxybenzylidene)-4-methylbenzohydrazideNot providedNot providedNot providedNot providedNot providedNot providedNot providedNot provided researchgate.net
(2E)-3-(4-benzyloxyphenyl)-1-(4,4''-difluoro-5'-methoxy-1,1':3',1''-terphenyl-4'-yl)prop-2-en-1-oneMonoclinicP2₁/c16.2936(3)6.9079(1)24.2201(5)9096.969(1)90 researchgate.net
(2E)-3-(biphenyl-4-yl)-1-(4,4''-difluoro-5'-methoxy-1,1':3',1''-terphenyl-4'-yl)prop-2-en-1-oneMonoclinicP2₁/c15.6240(5)7.0828(2)24.3641(7)90105.522(2)90 researchgate.net
bis(2-methoxy-4-nitrophenolato)bis(pyridine)nickel(II)TriclinicP-19.642(1)10.793(1)12.622(1)85.28(1)69.22(1)87.76(1) rsc.org
(E)-2-methoxy-6-(((3-(trifluoromethyl)phenyl)imino)methyl)phenolNot providedNot providedNot providedNot providedNot providedNot providedNot providedNot provided acs.org

These studies collectively suggest that the crystal packing of this compound would likely be dominated by hydrogen bonding involving the phenolic hydroxyl group and potential weak interactions involving the fluorine atoms. The interplay of these forces, along with steric considerations of the methoxy group, would dictate the final solid-state assembly. The planarity of the phenyl ring and the orientation of the methoxy group relative to the fluorine substituents are key structural questions that analysis of these analogues helps to address.

Computational Chemistry and Theoretical Studies on 3,4 Difluoro 2 Methoxyphenol

Quantum Chemical Calculations for Electronic and Molecular Structures

Quantum chemical calculations are fundamental to predicting the behavior of molecules. These methods, rooted in quantum mechanics, provide a microscopic view of electronic and molecular properties, offering a robust framework for understanding the intrinsic nature of 3,4-Difluoro-2-methoxyphenol.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Frequencies

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is extensively used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For this compound, DFT calculations can precisely predict bond lengths, bond angles, and dihedral angles.

Furthermore, DFT is employed to calculate vibrational frequencies. These frequencies correspond to the various modes of vibration within the molecule, such as the stretching and bending of bonds. The calculated vibrational spectrum can be compared with experimental data from infrared (IR) and Raman spectroscopy to confirm the molecular structure and assign spectral bands to specific atomic motions.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap) and Chemical Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. A larger gap implies higher stability and lower chemical reactivity. For this compound, the analysis of its FMOs and the energy gap provides insights into its kinetic stability and reactivity towards other chemical species. From this data, various chemical reactivity descriptors such as electronegativity, chemical hardness, and softness can be calculated to quantify its reactive nature.

Electrostatic Potential (MEP) and Charge Distribution Analysis (Mulliken, NPA, ADCH)

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map displays regions of positive and negative electrostatic potential, indicating areas prone to electrophilic and nucleophilic attack, respectively. For this compound, the MEP would highlight the electron-rich and electron-poor regions, arising from the influence of the hydroxyl, methoxy (B1213986), and fluorine substituents.

Non-Linear Optics (NLO) Properties Prediction

Non-linear optics (NLO) is a branch of optics that studies the behavior of light in materials where the dielectric polarization responds non-linearly to the electric field of the light. Molecules with significant NLO properties are of great interest for applications in optoelectronics and photonics. Computational methods can predict the NLO properties of this compound by calculating its first and second hyperpolarizabilities. These calculations help in assessing its potential as a candidate for NLO materials. The presence of electron-donating (hydroxyl, methoxy) and electron-withdrawing (fluorine) groups can enhance the NLO response. Some organic compounds are noted for their non-linear optical properties. ambeed.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Activities

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. While specific QSAR studies on this compound are not widely documented in public literature, the methodology is highly applicable.

In a hypothetical QSAR study, various molecular descriptors for this compound would be calculated. These descriptors can be electronic (e.g., HOMO-LUMO gap, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). These descriptors would then be correlated with a known biological activity, such as its potential as a sodium channel blocker, to build a predictive model. Such models are invaluable in drug discovery for screening virtual libraries of compounds and prioritizing synthesis and testing.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvation Effects

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. For this compound, MD simulations can explore its conformational landscape, revealing the different shapes the molecule can adopt and the energy barriers between them. This is particularly important for understanding how the molecule might bind to a biological target, such as a protein receptor.

Furthermore, MD simulations can explicitly model the effects of a solvent, such as water. These simulations, known as explicit solvent simulations, provide a realistic representation of how the solvent molecules arrange around the solute and influence its conformation and dynamics. This is crucial for understanding the behavior of this compound in a biological environment.

Molecular Docking Studies for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, molecular docking studies are instrumental in elucidating its potential interactions with protein targets. These in silico analyses provide insights into the binding affinity, mode of interaction, and the specific amino acid residues involved in the ligand-protein complex.

The structural features of this compound, namely the hydroxyl group, the methoxy group, and the difluorinated aromatic ring, govern its interaction profile. The hydroxyl and methoxy groups can act as hydrogen bond donors and acceptors, respectively, forming key interactions with polar residues in a protein's active site. The difluoro substitutions can modulate the electronic properties of the aromatic ring and participate in halogen bonding or other non-covalent interactions.

While specific docking studies on this compound are not extensively documented in publicly available literature, its structural similarity to other phenolic compounds suggests potential interactions with enzymes such as tyrosinase. mdpi.com Docking simulations with tyrosinase could reveal how the molecule fits into the active site and whether it is likely to act as a substrate or an inhibitor. mdpi.com The binding energy, calculated from docking scores, provides a quantitative measure of the binding affinity. A lower binding energy typically indicates a more stable ligand-protein complex.

The primary types of interactions observed in such docking studies include:

Hydrogen Bonds: Formed between the phenolic hydroxyl group and acceptor residues like histidine, aspartate, or glutamate. The oxygen of the methoxy group can also accept hydrogen bonds.

Hydrophobic Interactions: The phenyl ring can engage in pi-pi stacking or hydrophobic interactions with aromatic or aliphatic residues such as phenylalanine, tyrosine, tryptophan, leucine, and valine. biorxiv.org

Halogen Bonds: The fluorine atoms may interact with electron-rich atoms like oxygen or sulfur in the protein backbone or side chains.

A hypothetical representation of molecular docking results for this compound with a model protein is presented in the interactive table below.

Target ProteinBinding Energy (kcal/mol)Interacting ResiduesInteraction Type
Tyrosinase-7.2HIS244, ASN260Hydrogen Bond
PHE264, VAL283Hydrophobic
Peroxidase-6.8ARG38, HIS42Hydrogen Bond
PHE41Pi-Pi Stacking
LEU171Hydrophobic
Albumin-5.9LYS199, TYR411Hydrogen Bond
LEU238, ALA291Hydrophobic

This table is for illustrative purposes and based on typical interactions of phenolic compounds.

Analysis of Rotational Isomers and Tautomerism using Computational Methods

Computational chemistry provides powerful tools to investigate the conformational landscape and potential tautomeric forms of molecules like this compound. These studies are crucial for understanding the molecule's intrinsic properties and reactivity.

Rotational Isomers:

The presence of the methoxy group (-OCH3) introduces the possibility of rotational isomerism (conformers) around the C-O bond. The orientation of the methyl group relative to the aromatic ring can lead to different stable or metastable structures. Computational methods, particularly Density Functional Theory (DFT), are employed to perform potential energy surface (PES) scans. researchgate.net By systematically rotating the dihedral angle of the C-C-O-C bond, the energy of the molecule is calculated at each step, allowing for the identification of energy minima corresponding to stable conformers. researchgate.net For methoxyphenols, planar and non-planar conformers can exist, with their relative stabilities influenced by intramolecular hydrogen bonding and steric effects. researchgate.net

Tautomerism:

Phenolic compounds can theoretically exist in equilibrium with their keto tautomers. For this compound, this would involve the migration of the hydrogen atom from the phenolic hydroxyl group to one of the ring carbons, forming a difluoro-methoxy-cyclohexadienone. Computational methods are used to calculate the relative energies of the phenol (B47542) and potential keto forms to determine the predominant tautomer. researchgate.net DFT calculations can predict the energy difference between tautomers, providing insight into the equilibrium constant. scirp.org For most simple phenols, the enol (phenolic) form is significantly more stable. The presence of substituents can influence this equilibrium, although for this compound, the phenolic form is expected to be overwhelmingly favored.

The table below summarizes the computational approaches used to study the isomers of this compound.

Isomer TypeComputational MethodKey Findings
Rotational Isomers Density Functional Theory (DFT) with Potential Energy Surface (PES) ScanIdentification of stable conformers based on the orientation of the methoxy group. Calculation of rotational barriers and relative energies of conformers.
Tautomerism Density Functional Theory (DFT)Calculation of the relative energies of the phenol (enol) and keto tautomers to determine the most stable form. Investigation of the energy barrier for tautomerization.

Investigation of Biological Activities and Pharmacological Potential of 3,4 Difluoro 2 Methoxyphenol Derivatives

Antioxidant Activity and Radical Scavenging Mechanisms

Derivatives of 2-methoxyphenol are recognized for their antioxidant properties, which are evaluated using various assays such as the 2,2-diphenyl-1-picryl-hydrazyl-hydrate (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid (ABTS) radical scavenging tests. researchgate.net The antioxidant capacity is linked to their ability to donate a hydrogen atom to neutralize free radicals. researchgate.netnih.gov

Quantitative structure-activity relationship (QSAR) studies have been employed to understand the relationship between the chemical structure of 2-methoxyphenol derivatives and their antioxidant activity. nih.gov These studies often correlate experimentally derived antioxidant data with calculated electronic descriptors like ionization potential. nih.gov For instance, a linear relationship has been observed between the anti-DPPH radical activity and the ionization potential for a series of 2-methoxyphenols. nih.gov

Some studies have synthesized novel derivatives and screened them for their antioxidant potential. researchgate.netnih.gov For example, certain propanehydrazide derivatives bearing a 4-methoxyphenyl (B3050149) group have demonstrated significant DPPH radical scavenging activity, with some being more potent than the standard antioxidant ascorbic acid. nih.gov The presence and position of substituents, such as halogens, on the aromatic ring can influence this activity. nih.gov

The table below summarizes the antioxidant activity of selected 2-methoxyphenol derivatives from a study, highlighting their radical scavenging capabilities.

CompoundAntioxidant Activity AssayResultReference
2-Methoxyphenol DerivativesDPPH radical scavengingActivity correlated with ionization potential nih.gov
Phenolic acid-derived compoundsDPPH, ABTS, ORACIdentified as having antioxidant activity researchgate.net
1-(4-Bromophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)-thio)ethanoneDPPH radical scavenging1.13 times higher than ascorbic acid nih.gov
N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamideDPPH radical scavenging~1.4 times higher than ascorbic acid nih.gov
3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)-ethylidene)propanehydrazideDPPH radical scavenging~1.4 times higher than ascorbic acid nih.gov

Anti-inflammatory Properties and Cyclooxygenase (COX-2) Inhibition

The anti-inflammatory potential of methoxyphenol derivatives is often linked to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is overexpressed in inflammatory conditions and various cancers. nih.gov The development of selective COX-2 inhibitors is a key area of research for creating anti-inflammatory drugs with fewer gastrointestinal side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

Research has shown that many 2-methoxyphenol derivatives act as COX-2 inhibitors. nih.govjosai.ac.jp For example, dehydrodiisoeugenol (B190919), a dimer of a 2-methoxyphenol, has been identified as a potent inhibitor of COX-2 gene expression. nih.govjosai.ac.jp The anti-inflammatory activity of these compounds is often evaluated in cellular and animal models. jst.go.jp For instance, some pyrazole (B372694) derivatives containing a methoxyphenyl group have demonstrated significant anti-inflammatory effects in rat models of arthritis and edema. jst.go.jp

The introduction of fluorine atoms can enhance the potency and selectivity of COX-2 inhibitors. nih.gov ABT-963, a pyridazinone derivative containing a 3,4-difluorophenyl group, was found to be a highly potent and selective COX-2 inhibitor, showing greater potency than celecoxib. researchgate.net

The table below presents data on the COX-2 inhibitory activity of various methoxyphenyl derivatives.

Compound/Derivative ClassKey FindingsReference
2-MethoxyphenolsMajority studied were COX-2 inhibitors; dehydrodiisoeugenol was a potent inhibitor. nih.govjosai.ac.jp
3-(Difluoromethyl)-1-(4-methoxyphenyl)-5-[4-(methylsulfinyl)phenyl]pyrazoleShowed potent anti-inflammatory activity in rat models. jst.go.jp
ABT-963 (2-(3,4-difluoro-phenyl)-4-(3-hydroxy-3-methyl-butoxy)-5-(4-methanesulfonyl-phenyl)-2H-pyridazin-3-one)Highly potent and selective COX-2 inhibitor, more potent than celecoxib. researchgate.net
SC-75416 (A pyrazole derivative with a CF3 substituent)Exhibited effective oral anti-inflammatory activity and COX-2 selectivity. nih.gov
Nimesulide derivative with CF3SO2NH moietyShowed a good combination of oral anti-inflammatory activity and in vitro COX-2 selectivity. nih.gov

Cytotoxicity and Antiproliferative Effects in Cell Lines

Derivatives of 3,4-difluoro-2-methoxyphenylacetic acid have shown potential as anticancer agents by inducing cytotoxic effects in various cancer cell lines. Studies have reported the IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, for these compounds against cell lines such as HeLa, MCF-7, and A549. The mechanism of action is thought to involve the induction of apoptosis and cell cycle arrest.

The antiproliferative activity of these compounds is often evaluated using the MTT assay. nih.gov For instance, novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates have been tested against MCF-7 and MDA-MB-231 breast cancer cell lines, with some derivatives showing significant antiproliferative effects. nih.govmdpi.com The selectivity of these compounds is also assessed by comparing their cytotoxicity towards cancer cells versus normal cell lines. nih.gov

Research on triazolo[4,3-b]pyridazine derivatives has also revealed strong antiproliferative impacts on various tumor cells. rsc.org Some of these compounds have been shown to induce apoptosis and cause cell cycle arrest in the S phase in MCF-7 cells. rsc.org Similarly, benzochromene derivatives have demonstrated cytotoxic activity against resistant cancer cell lines like MCF-7/ADR, with the mechanism also being linked to apoptosis induction. tandfonline.com

The table below summarizes the cytotoxic and antiproliferative findings for various derivatives.

Compound/Derivative ClassCell Line(s)Key Findings (IC50 values, etc.)Mechanism of ActionReference
2-(3,4-Difluoro-2-methoxyphenyl)acetic acidHeLa, MCF-7, A549IC50 values of 12.5 µM (HeLa), 15.0 µM (MCF-7), 10.0 µM (A549).Apoptosis induction, cell cycle arrest at G1 phase.
4-Amino-thieno[2,3-d]pyrimidine-6-carboxylate derivative (compound 2)MCF-7IC50 of 4.3 ± 0.11 µg/mL (0.013 µM).Antiproliferative. nih.gov
Triazolo[4,3-b]pyridazine derivative (compound 4g)60 cancer cell lines (including MCF-7)Mean GI% of 55.84; IC50 of 0.163 ± 0.01 µM against c-Met.Cell cycle arrest in S phase, apoptosis induction. rsc.org
Benzochromene derivativesMCF-7/ADRInduced up to 40% total apoptosis.Apoptosis induction. tandfonline.com
Pyridine (B92270) and pyrimidine (B1678525) derivatives (compounds 8 and 14)MCF7, HEPG2, H460, etc.Displayed outstanding effects on investigated cell lines.Apoptosis induction, cell cycle DNA index alteration. tandfonline.com

Antimicrobial and Antifungal Activities

Derivatives of 3,4-difluoro-2-methoxyphenol are being explored for their potential as antimicrobial and antifungal agents. The presence of the imidazole (B134444) ring in many synthetic compounds is of particular interest due to its known association with a broad spectrum of biological activities, including antimicrobial and antifungal effects. nih.gov

Studies have shown that some newly synthesized quaternary salts of pyrrolo[1,2-a]imidazole and imidazo[1,2-a]azepine derivatives exhibit antibacterial and antifungal activity. nih.gov For example, certain compounds have demonstrated a broad spectrum of activity against bacteria such as Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. nih.gov However, the activity against Pseudomonas aeruginosa and the fungus Candida albicans has been reported as weak or non-existent for some derivatives. nih.gov

Other heterocyclic derivatives, such as those containing a 1,2,4-triazole (B32235) ring, are also being investigated for their antimicrobial properties. ijpsjournal.com Some chalcone, pyrimidine, and imidazolinone derivatives have shown better inhibitory activity against various bacterial and fungal strains compared to standard drugs. nih.gov The antimicrobial activity of chalcones is often attributed to the reactive α,β-unsaturated keto function. nih.gov

The table below presents findings on the antimicrobial and antifungal activities of various derivatives.

Compound/Derivative ClassTarget OrganismsKey Findings (MIC values, etc.)Reference
3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine quaternary saltsS. aureus, E. coli, K. pneumoniae, C. neoformansSome compounds showed broad-spectrum activity; MIC of 8 µg/mL against C. neoformans for one derivative. nih.gov
1,4-Dihydropyrimidine derivativesS. aureus, M. luteus, E. coli, S. typhi, C. albicansCompounds 4e, 4g, and 5d were found to be promisingly active against all tested strains. researchgate.net
Chalcone, pyrimidine, and imidazolinone derivativesVarious bacteria and fungiMany compounds showed better inhibitory activity than standard drugs. nih.gov
1,2,3-Triazole and 1,2,4-Triazole derivativesGram-positive and Gram-negative bacteriaSome derivatives demonstrated good antibacterial activity. ijpsjournal.com
2-(1H-Indol-3-yl)-1H-benzo[d]imidazole derivativesS. aureus, M. smegmatis, C. albicansHigh activity against staphylococci (MIC < 1 µg/mL for some); low MIC against M. smegmatis and C. albicans for others. mdpi.com

Enzyme Inhibition Studies (e.g., Insulysin inhibition, Urease inhibition)

Derivatives of this compound are also being investigated for their ability to inhibit specific enzymes, which is a common mechanism of action for many therapeutic drugs.

Insulysin Inhibition: Insulysin, or insulin-degrading enzyme, is a zinc metalloprotease that plays a role in the degradation of insulin (B600854) and is considered a potential target for diabetes treatment. japsonline.com In silico studies, such as molecular docking, have been used to predict the inhibitory activity of various compounds against insulysin. japsonline.comresearchgate.net For example, Schiff bases derived from 4-hydroxy-3-methoxybenzaldehyde have been identified as potential insulysin inhibitors, with some showing better binding affinity than known inhibitors. japsonline.com

Urease Inhibition: Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a target for the treatment of infections caused by urease-producing bacteria, such as Helicobacter pylori. nih.govnih.gov Numerous studies have focused on the synthesis and evaluation of urease inhibitors. nih.govnih.govresearchgate.net For instance, a series of N-(4-{[(4-methoxyphenethyl)-(substituted)amino]sulfonyl}phenyl)acetamides showed higher urease inhibitory activity than the standard inhibitor thiourea (B124793), with one compound exhibiting particularly excellent activity. nih.gov Similarly, certain isoindolin-1-one (B1195906) and 2-indolinone derivatives have been identified as potent urease inhibitors, with some being significantly more active than thiourea. nih.govresearchgate.net

The table below summarizes the enzyme inhibition findings for various derivatives.

Enzyme TargetCompound/Derivative ClassKey Findings (IC50 values, etc.)Reference
Insulysin4-Hydroxy-3-methoxybenzaldehyde Schiff basesCompounds S2 and S3 showed better binding and affinity than the natural inhibitor ML345 in docking studies. japsonline.com
UreaseN-(4-{[(4-methoxyphenethyl)-(substituted)amino]sulfonyl}phenyl)acetamidesCompound 5F exhibited an IC50 value of 0.0171±0.0070 µM, significantly lower than thiourea (4.7455±0.0546 µM). nih.gov
Urease2,3-Disubstituted isoindolin-1-onesCompound 5c showed an IC50 of 10.07 ± 0.28 µM, more potent than thiourea (22.01 ± 0.10 µM). nih.gov
Urease6-Chloro-3-oxindole derivativesCompound 6 had an IC50 of 13.34 ± 1.75 μM, more potent than thiourea (21.1 ± 0.11 μM). researchgate.net

In Silico Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET)

In silico ADMET prediction is a crucial step in drug discovery, helping to identify compounds with favorable pharmacokinetic properties and low toxicity. mdpi.comnih.gov These computational methods are used to predict various parameters, including oral bioavailability, adherence to Lipinski's Rule of Five, and potential toxicity. researchgate.netmdpi.com

Studies on various heterocyclic derivatives, including those with structures related to this compound, have utilized ADMET prediction to assess their drug-likeness. mdpi.comnih.gov For example, coumarin (B35378) derivatives have been analyzed for their physicochemical and pharmacokinetic parameters, with results indicating good oral absorption and a non-toxic nature for the synthesized compounds. mdpi.com Similarly, ADMET predictions for thiazole (B1198619) Schiff base derivatives have validated their potential for oral bioavailability. nih.gov

Molecular docking studies are often combined with ADMET prediction to provide a more comprehensive understanding of a compound's potential as a drug candidate. researchgate.nettandfonline.com These studies can predict the binding affinity of a compound to its target protein and help to explain its biological activity. researchgate.net

The table below provides a summary of in silico ADMET prediction findings for various classes of compounds.

Compound/Derivative ClassKey ADMET/In Silico FindingsReference
3,4-Difluoro-2-(((4-phenoxyphenyl)imino)methyl)phenolSubjected to ADMET analysis and biological targeting predictions. researchgate.net
Coumarin derivativesObeyed Lipinski's Rule of Five, indicating potential for oral activity; showed good percent absorption (84.9% to 100%) and were predicted to be non-toxic. mdpi.com
Thiazole Schiff base derivativesIn silico ADMET prediction validated their oral bioavailability. nih.gov
(E)-2-(2-(3,4-dihydronaphthalen-1(2H)-ylidene)hydrazineyl)-4-(4-methoxyphenyl)thiazoleShowed favorable ADME and toxicity profiles. tandfonline.com
Pyrimidine and pyridine derivativesSubjected to ADME and SAR studies. tandfonline.com

Metabolic Pathways and Biotransformation of Fluorinated Methoxyphenols in Biological Systems

The biotransformation of xenobiotics, including fluorinated compounds, is a complex process primarily carried out by enzymes to make them more water-soluble for excretion. wur.nl The introduction of fluorine atoms into a molecule can significantly alter its metabolic pathways. wur.nlnih.gov While the carbon-fluorine bond is very strong, the departure of fluoride (B91410) from metabolic intermediates can still occur. nih.gov

The primary enzymes involved in the biotransformation of aromatic compounds are cytochromes P450 and glutathione (B108866) S-transferases. wur.nl These enzymes can catalyze reactions such as hydroxylation. wur.nl Fluorine substitution is often used to block specific metabolic pathways, thereby altering the rate and route of drug metabolism. wur.nl

The fungus Cunninghamella elegans is often used as a model organism to study the biotransformation of xenobiotics due to its impressive cytochrome P450 activity. researchgate.net Studies with this fungus have shown its ability to metabolize fluorinated compounds, providing insights into the potential metabolic pathways in other organisms. researchgate.net

Glucuronidation and sulfation are major metabolic pathways for phenolic compounds in humans. researchgate.net The liver plays a key role in these conjugation reactions, which are facilitated by sulfotransferases and UDP-glucuronosyltransferases. researchgate.net

Understanding the metabolic fate of fluorinated methoxyphenols is crucial for their development as therapeutic agents, as metabolism can influence both their efficacy and their potential for toxicity. wur.nlnih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, SAR analyses focus on how the fluorine atoms, the methoxy (B1213986) group, and their positions on the phenyl ring contribute to the compound's pharmacological effects.

The introduction of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and lipophilicity. The position and number of fluorine substituents can have a dramatic impact on biological activity. For instance, studies on phenylacetic acid derivatives have shown that fluorine substitution can lead to significant improvements in potency compared to non-fluorinated analogs. In the context of this compound derivatives, the two fluorine atoms at the 3 and 4 positions create a distinct electronic environment that influences how the molecule interacts with target proteins.

The methoxy group at the 2-position also plays a critical role. It can influence the compound's conformation and its ability to form hydrogen bonds, which can be crucial for receptor binding. smolecule.com The interplay between the electron-withdrawing fluorine atoms and the electron-donating methoxy group finely tunes the electronic character of the aromatic ring, affecting its reactivity and interaction with biological systems.

To illustrate these principles, SAR data from related classes of fluorinated compounds can be examined. For example, in a series of β-lactam analogues designed as anticancer agents, the degree of fluorination significantly impacted cytotoxicity. A compound with a single fluorine on the β-lactam ring showed high potency against MCF-7 breast cancer cells, whereas a corresponding 3,3-difluoro compound demonstrated a four-fold reduction in potency, suggesting that more fluorine is not always better and that specific interactions are key. mdpi.com

In another example involving ligands for the S1PR2 receptor, the introduction of fluorine-containing groups was part of a strategy to develop potent and selective binders. The resulting analogues showed that specific substitutions on the aromatic ring led to high binding potency, with IC₅₀ values in the nanomolar range. nih.gov

Compound SeriesStructural VariationBiological Target/AssayActivity (IC₅₀)Key SAR InsightReference
β-Lactam Analogues3-fluoro vs. 3,3-difluoroAntiproliferative (MCF-7 cells)0.075 µM vs. 0.321 µMA single fluoro substituent was more potent than the difluoro substitution in this scaffold, highlighting the specific structural requirements for activity. mdpi.com
S1PR2 LigandsSubstitution on aryloxybenzene ringS1PR2 Binding14.6 nM to 38.5 nM for potent analoguesStrategic placement of fluorine-containing groups on an aromatic core can lead to high-potency receptor ligands. nih.gov
CFTR Correctors7-methoxy vs. 7-difluoromethoxyCFTR Correction AssayImproved potency with difluoromethoxy groupReplacing a methoxy with a difluoromethoxy group improved both potency and metabolic clearance in hepatocytes. acs.org

These examples, while not all direct derivatives of this compound, underscore the guiding principles of SAR for fluorinated and methoxylated aromatic compounds. The research indicates that the 3,4-difluoro-2-methoxyphenyl moiety is a valuable scaffold, and slight modifications can lead to significant changes in biological function, offering a promising avenue for the development of novel therapeutics.

Applications of 3,4 Difluoro 2 Methoxyphenol in Advanced Materials and Chemical Synthesis

Analytical Applications (e.g., QCM Coatings for Chemical Detection)

A significant application of 3,4-Difluoro-2-methoxyphenol is in the field of chemical sensors, specifically as a precursor to polymers used for Quartz Crystal Microbalance (QCM) coatings. QCM sensors are extremely sensitive mass-sensing devices that operate by measuring a change in the resonant frequency of a quartz crystal as a thin film on its surface adsorbs analyte molecules from the gas phase.

Research has demonstrated the development of a polysiloxane material, poly{methyl[3-(2-hydroxy-3,4-difluoro)phenyl]propyl siloxane}, for which this compound is a foundational precursor. This functionalized polysiloxane is applied as a sensitive coating on QCM sensors for the detection of volatile organic compounds (VOCs), particularly simulants of chemical warfare agents (CWAs). The polymer's effectiveness stems from the specific interactions between its phenolic groups and the target analyte.

The polysiloxane coating demonstrates high sensitivity and selectivity, particularly for dimethyl methylphosphonate (B1257008) (DMMP), a common simulant for nerve agents like sarin. The sensor's performance is attributed to the hydrogen-bonding acidity of the difluorophenolic groups on the polymer backbone, which provides strong and specific interaction sites for the phosphoryl group of DMMP. This leads to a measurable frequency shift on the QCM sensor, allowing for the detection of the target vapor at low concentrations.

Table 1: QCM Sensor Performance with Polysiloxane Coating

Analyte Application Sensor Coating Key Findings

Intermediate in Pharmaceutical and Agrochemical Drug Discovery

In the realm of medicinal chemistry, this compound and its derivatives are valuable intermediates in the synthesis of complex active pharmaceutical ingredients (APIs). The specific arrangement of its functional groups allows it to be incorporated into larger molecular scaffolds designed to interact with biological targets with high specificity.

One of the most notable applications is its use in the synthesis of potent and selective MEK inhibitors. MEK (mitogen-activated protein kinase kinase) is a key component of the RAS/RAF/MEK/ERK signaling pathway, which is often hyperactivated in various human cancers. Consequently, inhibitors of MEK1 and MEK2 are a critical class of anticancer agents.

Patented synthetic routes for compounds such as (R)- and (S)-N-(3,4-difluoro-2-(2-fluoro-4-iodophenylamino)-6-methoxyphenyl)-1-(2,3-dihydroxypropyl)cyclopropane-1-sulfonamide explicitly utilize a core structure derived from this compound. In these multi-step syntheses, the "3,4-difluoro- ... -6-methoxyphenyl" fragment serves as a crucial building block. The presence of the fluorine atoms can enhance metabolic stability and binding affinity of the final drug molecule to its target protein, making this phenol (B47542) derivative a strategically important starting material in drug discovery and development.

Table 2: Key Pharmaceutical Intermediates and Targets

Compound Name Class Biological Target Therapeutic Area

Environmental Fate and Degradation Studies of Fluorinated Methoxyphenols

Environmental Degradation Pathways of Fluorinated Aromatic Compounds

Fluorinated aromatic compounds can undergo degradation in the environment through various biotic and abiotic processes. The strong carbon-fluorine (C-F) bond, however, often confers high stability to these molecules, making them resistant to degradation. nih.gov

Abiotic degradation can occur through processes like photolysis, where sunlight provides the energy to break down chemical bonds. rutgers.edu For instance, the photolysis of fluorinated pesticides and pharmaceuticals can lead to the formation of various fluorinated byproducts. acs.org The specific degradation products depend on the structure of the parent compound and the environmental conditions. rutgers.edu Some fluorinated compounds can be degraded to fluoride (B91410) ions, while others may form persistent trifluoroacetic acid. rutgers.edu

Biotic degradation involves the breakdown of compounds by microorganisms. While many fluorinated compounds are recalcitrant, some microbes have evolved pathways to metabolize them. researchgate.net Aerobic degradation of fluorinated aromatics often proceeds through initial enzymatic attacks on non-fluorinated parts of the molecule, which can activate the C-F bonds for subsequent cleavage. mdpi.comnih.gov Anaerobic degradation of certain fluorinated compounds, such as some fluorobenzoates, has been observed under denitrifying conditions. researchgate.netnih.gov However, many fluorophenols have shown resistance to anaerobic degradation. nih.gov

Biodegradation Mechanisms of Related Fluorinated Phenols

The biodegradation of fluorinated phenols has been a subject of considerable research. Microorganisms, particularly bacteria and fungi, play a key role in these processes. researchgate.netresearchgate.net The initial step in the aerobic degradation of fluorophenols often involves hydroxylation of the aromatic ring, a reaction catalyzed by enzymes like phenol (B47542) hydroxylases. researchgate.net This can lead to the formation of fluorinated catechols. dntb.gov.uadntb.gov.ua

Subsequent steps involve ring cleavage by dioxygenase enzymes, leading to the formation of fluorinated muconates. dntb.gov.ua The fate of the fluorine substituent depends on its position on the aromatic ring. In some cases, the initial hydroxylation can lead to oxidative defluorination, where the fluorine atom is removed and replaced by a hydroxyl group. researchgate.net

Studies on various Rhodococcus species have revealed differences in the biodegradation pathways of fluorophenols, including the regioselectivity of the initial hydroxylation and the nature of the accumulated intermediates. researchgate.net The yeast-like fungus Exophiala jeanselmei has also been shown to metabolize fluorophenols to fluorocatechols and fluoromuconates. dntb.gov.ua

While specific studies on 3,4-Difluoro-2-methoxyphenol are limited, it is plausible that its biodegradation would follow similar pathways, initiated by enzymatic attack, potentially at the methoxy (B1213986) group or the aromatic ring, leading to hydroxylated and subsequently ring-opened products.

Impact of Fluorine Substitution on Compound Persistence and Bioaccumulation

The presence and number of fluorine atoms on an aromatic ring significantly impact a compound's environmental persistence and bioaccumulation potential. The high strength of the C-F bond makes fluorinated compounds generally more resistant to both biotic and abiotic degradation compared to their non-fluorinated counterparts. nih.govresearchgate.net This increased stability often translates to longer environmental half-lives and greater persistence. acs.org

The position of fluorine substitution also influences persistence. For example, the persistence of fluorinated pesticides can vary significantly depending on the specific fluorinated motif within the molecule. acs.org

Bioaccumulation refers to the process by which organisms absorb and retain chemicals at a higher concentration than that in their surrounding environment. mdpi.com Fluorinated compounds, particularly those with longer perfluoroalkyl chains, are known to be bioaccumulative. oaepublish.comnih.gov While data on the bioaccumulation of fluorinated methoxyphenols is scarce, the general principles of hydrophobicity and resistance to metabolism suggest that such compounds could accumulate in organisms. The lipophilicity of a compound, which influences its tendency to partition into fatty tissues, is a key factor in bioaccumulation. The introduction of fluorine can alter a molecule's lipophilicity, thereby affecting its bioaccumulation potential.

Table 1: Factors Influencing Persistence and Bioaccumulation of Fluorinated Aromatic Compounds

FactorImpact on PersistenceImpact on Bioaccumulation
Number of Fluorine Atoms Generally increases persistence due to the strength of the C-F bond. researchgate.netCan influence bioaccumulation by altering lipophilicity and resistance to metabolism.
Position of Fluorine Atoms Affects the susceptibility of the molecule to enzymatic attack and degradation. researchgate.netCan impact the overall shape and size of the molecule, influencing its interaction with biological membranes.
Presence of Other Functional Groups Can provide sites for initial enzymatic attack, potentially leading to degradation. mdpi.comCan affect the compound's polarity and water solubility, thereby influencing its uptake and distribution in organisms.
Environmental Conditions Factors such as pH, temperature, and microbial populations can influence degradation rates. mdpi.comThe bioavailability of the compound in different environmental compartments (water, sediment, soil) will affect its uptake by organisms. scholaris.ca

Analysis of Degradation Products and Their Environmental Implications

The degradation of fluorinated aromatic compounds can lead to the formation of a variety of transformation products, some of which may be more persistent or toxic than the parent compound. acs.orgnih.gov Therefore, identifying these degradation products is crucial for a comprehensive environmental risk assessment.

Advanced analytical techniques such as 19F Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry are instrumental in identifying and quantifying fluorinated degradation products. rutgers.eduacs.org 19F NMR is particularly useful as it directly detects the fluorine atoms, allowing for the characterization of various fluorinated metabolites like fluorocatechols and fluoromuconates. dntb.gov.ua

The environmental implications of these degradation products are a significant concern. The formation of persistent fluorinated byproducts from the degradation of pesticides and pharmaceuticals can contribute to long-term environmental contamination. rutgers.eduacs.org For example, trifluoroacetic acid (TFA) is a highly persistent degradation product of many fluorinated compounds and has been detected in various environmental compartments. rutgers.eduacs.org The accumulation of such persistent degradation products can pose risks to ecosystems and human health. acs.orgnih.gov

In the context of this compound, potential degradation products could include hydroxylated and ring-cleaved compounds, with the possibility of fluoride ion release or the formation of other persistent fluorinated organic acids. The specific nature and toxicity of these products would require dedicated experimental investigation.

Table 2: Common Degradation Products of Fluorinated Aromatic Compounds and Their Environmental Significance

Degradation ProductEnvironmental SignificanceAnalytical Detection Methods
Fluoride Ion (F-) Can be toxic to aquatic life at high concentrations; indicates complete cleavage of the C-F bond. mdpi.comIon-selective electrodes, Ion chromatography.
Fluorinated Catechols Intermediates in the biodegradation of fluorophenols; can be further degraded. dntb.gov.ua19F NMR, GC-MS, LC-MS.
Fluorinated Muconates Products of aromatic ring cleavage; intermediates in further degradation pathways. dntb.gov.ua19F NMR, LC-MS.
Trifluoroacetic Acid (TFA) Highly persistent in the environment; can accumulate in water bodies. rutgers.eduacs.org19F NMR, LC-MS/MS.
Other Persistent Fluorinated Byproducts Can be more toxic and persistent than the parent compound, contributing to long-term contamination. acs.orgHigh-resolution mass spectrometry, 19F NMR.

Future Directions and Emerging Research Areas

Development of Novel Synthetic Methodologies for Site-Selective Fluorination

The precise installation of fluorine atoms onto an aromatic ring is a formidable challenge in synthetic chemistry. For a molecule like 3,4-Difluoro-2-methoxyphenol, traditional synthesis can be complex. However, the future of its synthesis and the creation of its analogs lies in the development of advanced site-selective fluorination techniques.

Late-stage fluorination (LSF) is a particularly promising frontier, as it allows for the introduction of fluorine at the final steps of a synthetic sequence. This is highly desirable for creating libraries of novel compounds for drug discovery. nih.govacs.org Current research focuses on transition-metal-catalyzed C-H fluorination, which avoids the need for pre-functionalized substrates. mpg.decas.cn Palladium-catalyzed methods, for example, have shown success in the electrophilic fluorination of arenes under mild conditions. acs.orgmpg.de Another innovative approach involves using removable directing groups that temporarily mask a phenol (B47542) and guide the fluorinating agent to a specific C-H bond, which can then be cleaved to reveal the desired fluorinated phenol. acs.orgresearchgate.net

Furthermore, photocatalytic methods are emerging as powerful tools. The decatungstate anion, when used with N-fluorobenzenesulfonimide (NFSI), can perform direct C-H fluorination through a hydrogen atom abstraction mechanism, showcasing high functional group tolerance. brittonsfu.com The development of small, enzyme-mimicking molecules that act as catalysts to transform fluoride (B91410) salts into fluorinating agents also represents a significant leap forward, offering a more controlled and versatile alternative to complex natural enzymes. colostate.edu

Interactive Table 1: Comparison of Emerging Site-Selective Fluorination Methods

Methodology Catalyst/Reagent Key Advantage Relevance to this compound
Transition-Metal Catalysis Palladium, Iridium, Copper High site-selectivity, mild conditions. mpg.dersc.org Enables direct C-H fluorination on the phenol or methoxy-benzene core.
Directing Group Strategy Removable auxiliaries (e.g., 2-pyridyloxy) Precise control over regioselectivity. acs.org Could facilitate selective fluorination at specific positions of the guaiacol (B22219) scaffold.
Photocatalysis Decatungstate anion / NFSI High functional group tolerance, direct C-H activation. brittonsfu.com Applicable for late-stage fluorination of complex derivatives.
Biomimetic Catalysis Small molecule catalysts Mimics enzymatic function with broader substrate scope. colostate.edu Potential for greener, more efficient synthesis from simple fluoride salts.

Exploration of New Biological Targets and Therapeutic Applications

The presence of two adjacent fluorine atoms and a methoxy (B1213986) group on a phenol ring gives this compound a unique electronic and conformational profile. Fluorine's high electronegativity can modulate the acidity (pKa) of the phenolic hydroxyl group, influence hydrogen bonding capabilities, and block sites of metabolic degradation. nih.govnih.gov These properties are highly sought after in drug design.

Future research will likely explore the potential of this and similar fluorinated guaiacol and catechol motifs against a variety of biological targets. researchgate.net The strategic placement of fluorine can enhance binding affinity and selectivity for target proteins. nih.gov For instance, fluorinated compounds are being investigated as anticancer, antiviral, and anti-inflammatory agents. nih.govmdpi.com The difluorophenol structure could serve as a key pharmacophore for inhibiting enzymes like kinases or proteases, where precise electronic interactions are critical for activity.

Moreover, the use of the fluorine-18 (B77423) (¹⁸F) isotope opens avenues in Positron Emission Tomography (PET) imaging. brittonsfu.comnih.gov Synthesizing ¹⁸F-labeled this compound or its derivatives could lead to novel radiotracers for diagnosing and monitoring diseases, such as neurodegenerative disorders or cancer, by tracking specific biological pathways in real-time. nih.govmdpi.com

Advanced Computational Modeling for Predictive Design

Computational chemistry is becoming an indispensable tool for accelerating the discovery and optimization of new molecules. For compounds like this compound, advanced computational modeling offers a path to predictive design, saving significant time and resources in the lab.

Quantum mechanical methods, particularly Density Functional Theory (DFT), are being employed to accurately predict key molecular properties. emerginginvestigators.org These models can calculate the pKa of fluorophenols, which is crucial for understanding their behavior in biological systems. nih.govjst-ud.vn DFT can also be used to model the interactions between a fluorinated ligand and its target protein, helping to rationalize binding affinity and guide the design of more potent analogs. researchgate.net By simulating how fluorination affects a molecule's conformation and electronic distribution, researchers can better predict its pharmacokinetic properties, such as membrane permeability and metabolic stability. emerginginvestigators.orgscilit.com

These predictive models allow for the in silico screening of virtual libraries of fluorinated compounds, identifying candidates with the most promising profiles before committing to their synthesis. nih.gov This approach streamlines the drug discovery process and enables a more rational design of molecules with desired therapeutic effects. nih.gov

Interactive Table 2: Applications of Computational Modeling in Fluorinated Compound Design

Modeling Technique Predicted Property Importance for Drug Discovery
Density Functional Theory (DFT) pKa, Bond energies, Electronic structure. nih.govjst-ud.vn Predicts ionization state and reactivity in biological environments.
Quantum Mechanics/Molecular Mechanics (QM/MM) Ligand-protein binding affinity. researchgate.net Guides the design of molecules with higher potency and selectivity.
Molecular Dynamics (MD) Simulations Conformational preferences, Solvation effects. Reveals how the molecule behaves in solution and approaches its target.
Pharmacokinetic Modeling Membrane permeability, Metabolic stability. scilit.com Predicts absorption, distribution, metabolism, and excretion (ADME) properties.

Sustainable Synthesis and Environmental Remediation Strategies for Fluorinated Compounds

While organofluorine compounds are invaluable, their environmental persistence is a growing concern. societechimiquedefrance.frnih.gov The strength of the carbon-fluorine bond, which makes these compounds metabolically stable, also makes them resistant to natural degradation. acs.org This has led to a push for more sustainable "green chemistry" approaches to their synthesis and strategies for their eventual remediation.

Future research in sustainable synthesis will focus on reducing the environmental impact of manufacturing processes. This includes developing catalytic methods that are more energy-efficient, using greener solvents like water or ionic liquids, and designing syntheses that generate less hazardous waste. oup.combenthamscience.com Biocatalysis, which uses enzymes or whole microorganisms to perform chemical transformations, is a particularly promising area. nih.gov The discovery and engineering of "fluorinase" enzymes could enable the biosynthesis of fluorinated compounds under environmentally benign conditions. nih.govsemanticscholar.org

On the other end of the lifecycle, research into the environmental fate and remediation of fluorinated aromatics is critical. researchgate.netsemanticscholar.org While many fluorinated compounds are recalcitrant, some microorganisms have been found to be capable of defluorination—the cleavage of the C-F bond. researchgate.net Understanding the biochemical pathways of microbial degradation is essential for developing bioremediation technologies to treat contaminated water and soil. researchgate.netsemanticscholar.org Additionally, advanced oxidation and reduction processes are being explored as methods to break down persistent fluorinated substances into less harmful components. acs.org These strategies will be vital for managing the environmental footprint of compounds like this compound throughout their lifecycle. bohrium.comyoutube.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3,4-Difluoro-2-methoxyphenol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or selective fluorination of phenol precursors. For example, fluorination of 2-methoxyphenol derivatives using hydrogen fluoride or fluorinating agents like DAST (diethylaminosulfur trifluoride) under controlled temperatures (0–5°C) is a viable route . Reaction optimization should consider solvent polarity (e.g., dichloromethane vs. DMF), stoichiometry of fluorinating agents, and protection/deprotection of hydroxyl groups to avoid side reactions. Purity is typically assessed via HPLC with UV detection (λ = 254 nm) .

Q. How can researchers distinguish between structural isomers (e.g., 3,4-difluoro vs. 3,5-difluoro substitution) during characterization?

  • Methodological Answer : 19F^{19}\text{F} NMR is critical for differentiation. Fluorine atoms in 3,4-difluoro substitution exhibit distinct coupling patterns (e.g., 3JFF^3J_{F-F} couplings) compared to 3,5-substituted isomers. Additionally, high-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystalline) provide definitive structural confirmation. Computational modeling (DFT) can predict chemical shifts and validate experimental data .

Q. What are the key challenges in achieving high regioselectivity during fluorination of methoxyphenol derivatives?

  • Methodological Answer : Competing para-fluorination and steric hindrance from the methoxy group require careful selection of directing groups. For instance, using a hydroxyl-protected intermediate (e.g., silyl ethers) can enhance ortho/para selectivity. Temperature control (<10°C) and slow reagent addition minimize over-fluorination. Reaction progress should be monitored via TLC or inline IR spectroscopy .

Advanced Research Questions

Q. How does the electronic effect of fluorine substituents influence the acidity and reactivity of this compound in nucleophilic reactions?

  • Methodological Answer : Fluorine’s strong electron-withdrawing effect increases the acidity of the phenolic hydroxyl group (pKa reduction), enhancing its nucleophilic deprotonation in alkaline conditions. This property is critical in coupling reactions (e.g., Ullmann or Suzuki-Miyaura) where the phenoxide ion acts as a nucleophile. Computational studies (e.g., NBO analysis) can quantify charge distribution and predict reaction sites .

Q. What analytical techniques are recommended for resolving contradictions in reported spectroscopic data for fluorinated phenols?

  • Methodological Answer : Discrepancies in 1H^{1}\text{H} or 13C^{13}\text{C} NMR data often arise from solvent effects or trace impurities. Researchers should replicate measurements in deuterated solvents (e.g., DMSO-d6 vs. CDCl3) and use heteronuclear correlation experiments (HMBC, HSQC) to assign signals unambiguously. Cross-validation with synthetic standards and impurity profiling via LC-MS is advised .

Q. How does this compound’s stability vary under oxidative or photolytic conditions, and what mitigation strategies exist?

  • Methodological Answer : Fluorinated phenols are prone to photodegradation due to C-F bond lability under UV light. Accelerated stability studies (ICH Q1A guidelines) under controlled light (e.g., 365 nm) and oxygen-rich environments can quantify degradation pathways. Adding antioxidants (e.g., BHT) or storing samples in amber glass under inert atmosphere (N2) improves stability .

Q. What role does this compound play as an intermediate in pharmaceutical synthesis?

  • Methodological Answer : The compound is a precursor for bioactive molecules, including kinase inhibitors and antimicrobial agents. For example, its phenolic hydroxyl group can be functionalized via Mitsunobu reactions to introduce alkyl/aryl groups. Case studies in fragment-based drug design highlight its utility in optimizing pharmacokinetic properties (e.g., logP, metabolic stability) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.